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Compound of Interest

Compound Name: R82913

Cat. No.: B1678732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research findings on R82913 (9-

Cl-TIBO), a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of

Human Immunodeficiency Virus Type 1 (HIV-1). This document summarizes key quantitative

data, outlines detailed experimental methodologies from foundational studies, and visualizes

the compound's mechanism of action and experimental workflows.

Core Compound Characteristics
R82913, with the chemical name (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-

butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, is a derivative of the TIBO

(tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione) class of compounds.

Early research established it as a highly potent and selective inhibitor of HIV-1 replication.[1][3]

It demonstrates antiviral activity against various HIV-1 strains by specifically targeting the viral

enzyme, reverse transcriptase (RT).[1][3] A key characteristic of R82913 is its high selectivity

for HIV-1, showing no inhibitory effect on HIV-2 or its reverse transcriptase.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on R82913,

providing insights into its antiviral potency, cytotoxicity, and enzymatic inhibition.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of R82913
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Parameter Cell Line
Virus
Strain(s)

Value
Selectivity
Index (SI)

Reference

IC50

(Median)
CEM

13 different

HIV-1 strains
0.15 µM 307 [1]

IC50 Range CEM
13 different

HIV-1 strains

0.01 - 0.65

µM
- [1]

CC50 CEM - 46 µM - [1]

IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits viral replication

by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a

50% reduction in cell viability. Selectivity Index (SI) = CC50 / IC50

Table 2: Inhibition of HIV-1 Reverse Transcriptase by R82913

Parameter
Enzyme
Source

Template/Prim
er

Value Reference

ID50 HIV-1 RT
Ribosomal RNA

(heteropolymer)
0.01 µM [1]

ID50 (50% Inhibitory Dose): The concentration of the drug that inhibits enzyme activity by 50%.

Mechanism of Action
R82913 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside

analogs, it does not require intracellular phosphorylation to become active. It binds to a

specific, allosteric hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase,

which is distinct from the active site where nucleoside triphosphates bind. This binding induces

a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. This

mechanism is effective against both RNA-dependent (negative strand synthesis) and DNA-

dependent (positive strand synthesis) polymerase activities of HIV-1 RT.[3][4]
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Caption: Mechanism of R82913 as an allosteric inhibitor of HIV-1 RT.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in early research on

R82913. These protocols are based on standard virological and biochemical assays of the era

and information extrapolated from the abstracts of the primary literature.

In Vitro Antiviral Activity Assay (Microtiter Plate Assay)
This assay determines the concentration of R82913 required to inhibit the cytopathic effects of

HIV-1 in a susceptible cell line.

a. Cell Line and Virus:

Cell Line: CEM cells, a human T-lymphoblastoid cell line, are used as they are highly

susceptible to HIV-1 infection and exhibit clear cytopathic effects.

Virus: Various laboratory strains and clinical isolates of HIV-1 are used.

b. Protocol:
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Cell Preparation: CEM cells are cultured in RPMI-1640 medium supplemented with 10% fetal

bovine serum, L-glutamine, and antibiotics. Cells are maintained in a logarithmic growth

phase.

Compound Dilution: R82913 is dissolved in dimethyl sulfoxide (DMSO) to create a stock

solution, which is then serially diluted in culture medium to achieve the desired final

concentrations.

Infection and Treatment:

CEM cells are seeded into 96-well microtiter plates at a density of approximately 2.5 x

10^4 cells per well.

Cells are infected with a standardized amount of HIV-1 (e.g., at a multiplicity of infection of

0.01).

Immediately after infection, the serially diluted R82913 is added to the wells. Control wells

include uninfected cells, infected untreated cells, and cells treated with the drug vehicle

(DMSO).

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 6-7 days, allowing

for multiple rounds of viral replication and the development of cytopathic effects in the

untreated infected control wells.

Quantification of Viral Replication/Cytopathic Effect: The viability of the cells is assessed

using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to

each well.

The plates are incubated for 4 hours at 37°C, during which viable cells metabolize the

yellow MTT into a purple formazan product.

A solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals.

The absorbance is read at 570 nm using a microplate reader.
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Data Analysis: The absorbance values are converted to percentage of cell viability relative to

the uninfected control cells. The IC50 is calculated as the concentration of R82913 that

results in a 50% protection of cells from the virus-induced cytopathic effect.
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Caption: Workflow for determining the in vitro antiviral activity of R82913.
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Cytotoxicity Assay
This assay determines the toxicity of R82913 to the host cells in the absence of virus.

a. Protocol:

The protocol is identical to the antiviral activity assay, with the critical exception that the cells

are not infected with HIV-1.

CEM cells are seeded and treated with the same serial dilutions of R82913.

After the same incubation period (6-7 days), cell viability is measured using the MTT assay.

Data Analysis: The CC50 is calculated as the concentration of R82913 that reduces the

viability of uninfected cells by 50% compared to untreated control cells.

HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of R82913 to inhibit the enzymatic activity of HIV-1

reverse transcriptase.

a. Reagents:

Enzyme: Purified recombinant HIV-1 reverse transcriptase.

Template/Primer: A heteropolymeric template, such as ribosomal RNA (rRNA), is used to

mimic the natural viral RNA template. An oligo(dT) primer is annealed to the template.

Substrates: Deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, dTTP), with one of them

being radiolabeled (e.g., [3H]dTTP) for detection.

Buffer: A suitable reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl.

b. Protocol:

Reaction Setup: The reaction is set up in microcentrifuge tubes or a microtiter plate on ice.

Inhibitor Pre-incubation: Purified HIV-1 RT is pre-incubated with various concentrations of

R82913 in the reaction buffer for a short period (e.g., 15-30 minutes) at room temperature to
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allow for inhibitor binding.

Initiation of Reaction: The enzymatic reaction is initiated by adding the template/primer and

the dNTP mix (containing the radiolabeled dNTP).

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

Termination of Reaction: The reaction is stopped by adding a cold solution of trichloroacetic

acid (TCA), which precipitates the newly synthesized DNA along with the enzyme and

template.

Quantification:

The precipitated DNA is collected by filtration through glass fiber filters.

The filters are washed with TCA and ethanol to remove unincorporated radiolabeled

dNTPs.

The radioactivity retained on the filters, which is proportional to the amount of newly

synthesized DNA, is measured using a scintillation counter.

Data Analysis: The ID50 is calculated as the concentration of R82913 that reduces the

reverse transcriptase activity by 50% compared to the no-drug control.
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Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.
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Conclusion
The early research on R82913 (9-Cl-TIBO) unequivocally established it as a groundbreaking

compound in the development of anti-HIV-1 therapeutics. Its high potency, selectivity, and novel

mechanism of action as a non-nucleoside reverse transcriptase inhibitor distinguished it from

the nucleoside analogs available at the time. The foundational studies summarized in this guide

provided the critical data and methodologies that paved the way for the development of the

NNRTI class of antiretroviral drugs, which remain a cornerstone of combination antiretroviral

therapy (cART). The detailed protocols and quantitative data presented here serve as a

valuable resource for researchers in the ongoing effort to develop new and more effective

antiviral agents.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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